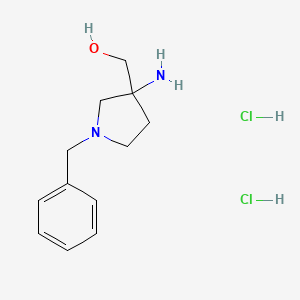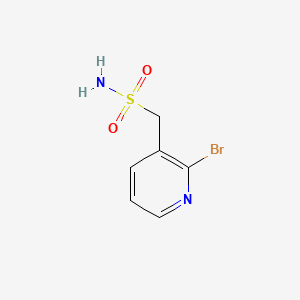![molecular formula C13H22ClN3 B6605453 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride CAS No. 2408962-25-2](/img/structure/B6605453.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride is a chemical compound with the molecular formula C13H21ClN2. It is known for its high purity and consistent performance in research and development applications . This compound is primarily used in scientific research and is not intended for human or veterinary use .
準備方法
The synthesis of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride involves several steps. One common method includes the reaction of 4-ethylbenzyl chloride with 2-methylpropylamine to form the intermediate compound, which is then reacted with guanidine to yield the final product . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to produce larger quantities of the compound .
化学反応の分析
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
科学的研究の応用
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride involves its interaction with specific molecular targets. The compound acts by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
類似化合物との比較
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride can be compared with other similar compounds, such as:
- N-[2-(4-methylphenyl)-2-methylpropyl]guanidine hydrochloride
- N-[2-(4-ethylphenyl)-2-ethylpropyl]guanidine hydrochloride
- N-[2-(4-ethylphenyl)-2-methylpropyl]thiourea hydrochloride
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and reactivity . The unique combination of the 4-ethylphenyl and 2-methylpropyl groups in this compound contributes to its distinct chemical behavior and research applications .
特性
IUPAC Name |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYBUPGAHGUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)



![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)




